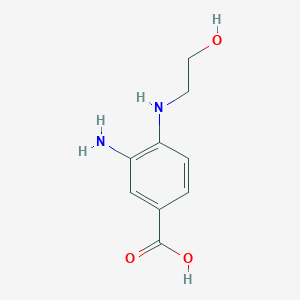![molecular formula C16H15NO4 B8668283 2-[2-(N-methoxycarbonylanilino)phenyl]acetic acid CAS No. 353497-35-5](/img/structure/B8668283.png)
2-[2-(N-methoxycarbonylanilino)phenyl]acetic acid
Descripción general
Descripción
2-[2-(N-methoxycarbonylanilino)phenyl]acetic acid is an organic compound with a complex structure that includes both aromatic and carboxylic acid functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(N-methoxycarbonylanilino)phenyl]acetic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-aminobenzoic acid with methyl chloroformate to form the intermediate compound, which is then further reacted with phenylacetic acid under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The process may also include purification steps such as recrystallization or chromatography to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(N-methoxycarbonylanilino)phenyl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens (chlorine, bromine), alkyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-[2-(N-methoxycarbonylanilino)phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-[2-(N-methoxycarbonylanilino)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetic acid: Shares the phenylacetic acid moiety but lacks the methoxycarbonyl and amino groups.
2-Aminobenzoic acid: Contains the amino group and aromatic ring but lacks the phenylacetic acid moiety.
Methyl chloroformate: Used as a reagent in the synthesis but does not have the complete structure of the final compound.
Uniqueness
2-[2-(N-methoxycarbonylanilino)phenyl]acetic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
353497-35-5 |
|---|---|
Fórmula molecular |
C16H15NO4 |
Peso molecular |
285.29 g/mol |
Nombre IUPAC |
2-[2-(N-methoxycarbonylanilino)phenyl]acetic acid |
InChI |
InChI=1S/C16H15NO4/c1-21-16(20)17(13-8-3-2-4-9-13)14-10-6-5-7-12(14)11-15(18)19/h2-10H,11H2,1H3,(H,18,19) |
Clave InChI |
GOSNMUNJYZVVFQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2CC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details












Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

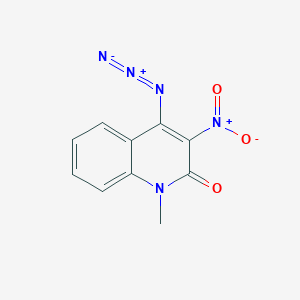
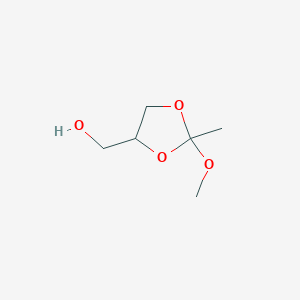
![1-Bromo-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B8668221.png)
![2-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-3-carboxylic acid](/img/structure/B8668227.png)
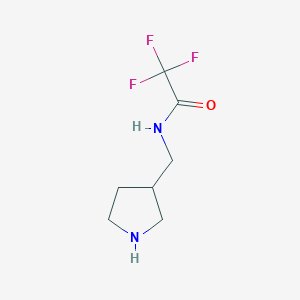
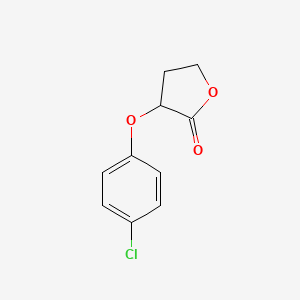
![(5-Methyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridin-2-yl)-methanol](/img/structure/B8668232.png)
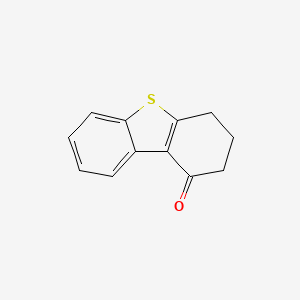
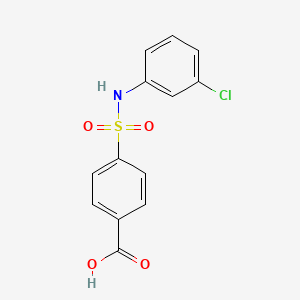
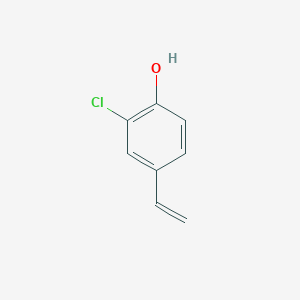
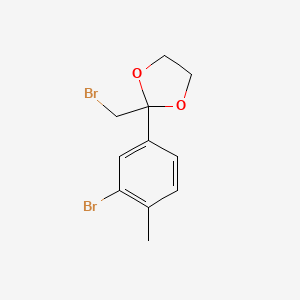
![1-Benzoyl-2,2a,3,4-tetrahydrobenzo[cd]indol-5(1H)-one](/img/structure/B8668269.png)
